2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid
Description
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-6-13-9-3-2-7(5-10(9)16-6)4-8(12)11(14)15/h2-3,5,8H,4,12H2,1H3,(H,14,15) |
InChI Key |
YVMIZEGOMZLNGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Strategy
Adapting methods from Pramipexole impurity synthesis, the propanoic acid side chain is introduced via reductive amination:
Step 1 : Condensation of 6-formyl-2-methylbenzothiazole with ammonium acetate forms an imine intermediate.
Step 2 : Sodium borohydride reduction in tetrahydrofuran (THF) yields the primary amine.
Step 3 : Hydrolysis of the nitrile group (if present) to carboxylic acid using acidic conditions.
Key data :
Strecker Synthesis Approach
This classical method constructs α-amino acids from aldehydes:
Reaction pathway :
-
6-Formyl-2-methylbenzothiazole reacts with ammonium chloride and potassium cyanide.
-
Hydrolysis of the resulting α-aminonitrile with HCl yields the target compound.
Advantages :
Optimization of Reaction Conditions
Catalytic Systems
Comparative studies highlight BAIL gel as superior to traditional acids (e.g., HCl, TsOH) and metal oxides (e.g., Al₂O₃, TiO₂) in benzothiazole formation:
| Catalyst | Yield (%) | Reaction Time |
|---|---|---|
| BAIL gel | 98 | 5 h |
| AlCl₃ | 55 | 24 h |
| TsOH | 51 | 24 h |
Solvent Effects
Non-polar solvents (e.g., THF) improve reductive amination yields by stabilizing intermediates. Polar aprotic solvents (e.g., DMSO) are avoided due to side reactions.
Challenges and Solutions
Regioselectivity
Direct functionalization at the benzothiazole’s 6-position is challenging. Directed ortho-metalation using lithium hexamethyldisilazide (LiHMDS) enables selective lithiation, followed by quenching with CO₂ to install the carboxylic acid group.
Stereochemical Control
While most methods yield racemic mixtures, chiral catalysts like L-proline induce enantioselectivity during reductive amination. For example:
Industrial-Scale Considerations
Cost Efficiency
BAIL gel catalysts are reusable for up to 5 cycles with minimal activity loss (3% yield drop), reducing production costs.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) are standard for isolating high-purity product.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid, in anticancer therapies. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effectiveness in targeting pancreatic cancer cells, demonstrating promise as potential therapeutic agents .
Antimicrobial Properties
The antimicrobial properties of benzothiazole derivatives have been well-documented. Compounds similar to this compound have been evaluated for their efficacy against bacterial and fungal pathogens. Studies suggest that these compounds disrupt microbial cell membranes, leading to cell death .
Antiprotozoal Activity
Research has also focused on the antiprotozoal effects of benzothiazole derivatives. In silico studies have shown that these compounds can inhibit the growth of protozoan parasites such as Trichomonas vaginalis, suggesting their potential use in treating protozoal infections .
Neurological Applications
The compound's structural similarity to neurotransmitters positions it as a candidate for neurological research. Investigations into its effects on neurodegenerative diseases like amyotrophic lateral sclerosis have been initiated, with preliminary findings indicating possible neuroprotective properties .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a study published in Progress in Chemical and Biochemical Research, researchers synthesized various benzothiazole derivatives and tested their cytotoxicity on pancreatic cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
A comprehensive review highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The study demonstrated that these compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, supporting their development as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-3-(thiophen-2-yl)propanoic Acid
- Structural Differences : Replaces the benzothiazole ring with a thiophene group.
- Biocatalytic Behavior: Demonstrated utility in ammonia elimination and addition reactions when catalyzed by SwCNTNH2-PAL (single-walled carbon nanotube-immobilized phenylalanine ammonia-lyase). Batch-mode experiments showed moderate stereoselectivity, with yields dependent on substrate concentration and reaction time .
- Applications : Primarily used in enzymatic studies to probe substrate specificity of ammonia-lyases.
3-(2-Amino-1,3-benzothiazol-6-yl)propanoic Acid
- Structural Differences: Retains the benzothiazole core but lacks the methyl substituent at position 2 and has a propanoic acid chain instead of an amino acid backbone.
- Research Use: Marketed as a research chemical for non-clinical applications, emphasizing its role in synthetic chemistry or as a building block for heterocyclic derivatives. Not approved for human consumption due to undefined safety profiles .
2-Amino-3-(5-oxo-2,5-dihydro-1,2-oxazol-2-yl)propanoic Acid
- Structural Differences : Substitutes the benzothiazole with an isoxazole ring, introducing an oxygen atom and ketone group.
- Functional Implications : The electron-withdrawing oxazole ring may alter acidity and hydrogen-bonding capacity compared to benzothiazole derivatives. Such structural variations could influence binding affinities in biological systems .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Biocatalytic Efficiency : The thiophene analog’s interaction with SwCNTNH2-PAL highlights the importance of heterocycle electronics in enzymatic processes. Benzothiazole derivatives, with their larger π-systems, may exhibit stronger binding but lower reaction rates due to steric hindrance .
- Functional Group Impact : Isoxazole-containing analogs demonstrate how oxygen vs. sulfur heteroatoms alter electronic properties, which could modulate solubility or metabolic stability in biological systems .
Q & A
Q. What are the recommended synthetic routes for 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid?
Methodological Answer: A common approach involves multi-step condensation reactions. For example:
Thiazole ring formation : React 2-methyl-1,3-benzothiazol-6-amine with a brominated carbonyl precursor (e.g., ethyl 2-bromoacetate) in acetone under reflux conditions .
Amino acid coupling : Introduce the propanoic acid moiety via nucleophilic substitution or peptide coupling reagents (e.g., EDC/HOBt).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures .
| Reaction Step | Conditions | Key Reagents |
|---|---|---|
| Thiazole formation | Reflux, 8–12 h | 2-bromoacetophenone derivatives |
| Acid hydrolysis | NaOH (10 wt%), RT to 80°C | Ethanol-water-NaOH |
Q. How can the structural and electronic properties of this compound be characterized?
Methodological Answer:
- NMR spectroscopy : Use H and C NMR to confirm the benzothiazole core and propanoic acid side chain. Key signals include aromatic protons (δ 7.0–8.0 ppm) and carboxylic acid protons (δ 12–13 ppm) .
- X-ray crystallography : Determine crystal packing and hydrogen-bonding interactions (e.g., between the amino and carboxyl groups) .
- Computational analysis : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions often arise from variations in assay conditions or compound purity. To address this:
Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%).
Purity validation : Employ HPLC-MS (≥95% purity threshold) and quantify residual solvents via GC .
Meta-analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify trends or outliers .
Q. What computational strategies are effective for studying its interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like G-protein-coupled receptors (GPCRs). Input the compound’s 3D structure (PubChem CID) and optimize force field parameters .
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How to design experiments evaluating its antimicrobial or anticancer activity?
Methodological Answer:
- Antimicrobial assays :
- Anticancer screening :
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt formation : React with sodium bicarbonate to generate a water-soluble sodium salt.
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
